Product packaging for Hexakis((4-pentylphenyl)ethynyl)benzene(Cat. No.:CAS No. 125594-05-0)

Hexakis((4-pentylphenyl)ethynyl)benzene

Cat. No.: B136027
CAS No.: 125594-05-0
M. Wt: 1099.6 g/mol
InChI Key: LTZVHPBZYRJACU-UHFFFAOYSA-N
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Description

Hexakis((4-pentylphenyl)ethynyl)benzene is an advanced organic compound characterized by a central benzene core symmetrically functionalized with six (4-pentylphenyl)ethynyl arms. This star-shaped, multi-aromatic structure suggests significant potential for applications in materials science, particularly in the development of novel liquid crystalline materials and as a building block for complex molecular architectures used in spectroscopic research . Key physical properties of this compound have been calculated, including a standard Gibbs free energy of formation (ΔfG°) of 2554.14 kJ/mol and a standard enthalpy of formation (ΔfH°gas) of 1386.25 kJ/mol . Its gas-phase heat capacity (Cp,gas) shows a substantial temperature dependence, ranging from 4693.35 J/mol×K at 2416.86 K to 26908.37 J/mol×K at 4545.05 K . Other notable properties include a predicted boiling point (Tboil) of 2416.86 K and a melting point (Tfus) of 1995.70 K . Researchers may value this compound for its well-defined symmetric structure, which makes it a candidate model system for studying multi-spin effects in pulsed Electron Paramagnetic Resonance (EPR) spectroscopy, a technique for determining nanoscale distances in complex biological systems . The extended π-conjugation system inherent in its molecular design is a typical feature in the synthesis of discotic liquid crystals, which are investigated for use in optoelectronic devices . This product is intended for research and further chemical synthesis purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H90 B136027 Hexakis((4-pentylphenyl)ethynyl)benzene CAS No. 125594-05-0

Properties

CAS No.

125594-05-0

Molecular Formula

C84H90

Molecular Weight

1099.6 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene

InChI

InChI=1S/C84H90/c1-7-13-19-25-67-31-43-73(44-32-67)55-61-79-80(62-56-74-45-33-68(34-46-74)26-20-14-8-2)82(64-58-76-49-37-70(38-50-76)28-22-16-10-4)84(66-60-78-53-41-72(42-54-78)30-24-18-12-6)83(65-59-77-51-39-71(40-52-77)29-23-17-11-5)81(79)63-57-75-47-35-69(36-48-75)27-21-15-9-3/h31-54H,7-30H2,1-6H3

InChI Key

LTZVHPBZYRJACU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC

Other CAS No.

125594-05-0

Synonyms

1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS)
  • Structure : Central benzene core with six trimethylsilyl-protected ethynyl groups.
  • Key Properties: Higher solubility in non-polar solvents due to silyl groups . Acts as a precursor for graphdiyne synthesis upon desilylation with tetrabutylammonium fluoride (TBAF) .
  • Applications : Used in graphdiyne membranes for gas separation and electrocatalysis .
(b) Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene
  • Structure : Features hydroxyl-terminated biphenyl substituents.
  • Key Properties: Hygroscopic nature complicates microanalysis and mass spectrometry . Potential for hydrogen bonding, enabling use in supramolecular frameworks.
  • Applications: Limited by instability but relevant in phenol-functionalized materials .
(c) Hexakis(4-pyridylethynyl)benzene and Hexakis(5-pyrimidylethynyl)benzene
  • Structure : Nitrogen-containing heterocycles (pyridine/pyrimidine) as terminal groups.
  • Key Properties :
    • Enhanced coordination capability for metal-organic frameworks (MOFs) .
    • Lower solubility compared to alkyl-substituted analogs.
  • Applications : Building blocks for porous coordination polymers .
(d) Hexakis[(4-carboxyphenyl)ethynyl]benzene
  • Structure : Carboxylic acid-terminated substituents.
  • Key Properties :
    • High thermal stability (up to 300°C) due to hydrogen-bonded networks .
    • Forms hydrogen-bonded organic frameworks (HOFs) .
(e) Hexa(4-formylphenyl)benzene
  • Structure : Aldehyde-functionalized peripheral groups.
  • Key Properties :
    • Reactive aldehyde groups enable covalent organic framework (COF) synthesis .
    • High purity (>98%) and crystallinity .
  • Applications : COFs for gas adsorption (CO2, CH4) .

Comparative Analysis of Properties

Compound Molecular Weight (g/mol) Substituent Type Thermal Stability Solubility Key Applications
Hexakis((4-pentylphenyl)ethynyl)benzene 262.68 4-Pentylphenylethynyl Moderate High (organic) Organic electronics, LC phases
HEB-TMS 655.33 Trimethylsilylethynyl Low (desilylates) High (non-polar) Graphdiyne precursor
Hexakis(4-pyridylethynyl)benzene ~774.8 (est.) 4-Pyridylethynyl Moderate Moderate MOFs, coordination polymers
Hexakis[(4-carboxyphenyl)ethynyl]benzene ~810.8 (est.) 4-Carboxyphenylethynyl High (up to 300°C) Low (polar solvents) HOFs

Preparation Methods

Reaction Mechanism

The Sonogashira cross-coupling reaction is a palladium-catalyzed process that couples aryl halides with terminal alkynes. For Hexakis((4-pentylphenyl)ethynyl)benzene, the synthesis begins with hexabromobenzene and 4-pentylphenylacetylene. The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetallation with a copper acetylide intermediate, and reductive elimination to form the carbon-carbon bond.

The general reaction scheme is:

Hexabromobenzene+6HC≡C-(4-pentylphenyl)Pd/Cu, baseThis compound+6HBr\text{Hexabromobenzene} + 6 \text{HC≡C-(4-pentylphenyl)} \xrightarrow{\text{Pd/Cu, base}} \text{this compound} + 6 \text{HBr}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Catalyst System : A Pd(PPh₃)₄/CuI catalyst system in tetrahydrofuran (THF) or dimethylformamide (DMF) achieves optimal activity. Alternative ligands, such as P(o-tol)₃, enhance steric bulk to prevent over-coupling.
Temperature : Reactions are typically conducted at 80–100°C under inert atmospheres to prevent alkyne oxidation.
Base : Triethylamine or diisopropylamine neutralizes HBr, driving the reaction to completion.

Table 1: Optimized Sonogashira Conditions for this compound Synthesis

ParameterOptimal ValueImpact on Yield
Catalyst (Pd/Cu ratio)1:2 (mol%)Maximizes coupling efficiency
SolventTHFEnhances solubility of intermediates
Reaction Time48–72 hoursEnsures complete substitution
Yield60–75%After column chromatography

Alternative Synthetic Approaches

Vapor Phase Catalytic Dehydration

A patent describing the dehydration of methyl phenyl ketones to ethynylbenzenes suggests an alternative route. For example, acetophenone derivatives could theoretically undergo dehydration over alumina catalysts at 500–650°C to form ethynyl groups. However, this method faces challenges in scaling to hexakis derivatives due to:

  • Thermal instability of the pentyl chains at high temperatures.

  • Low selectivity , leading to polymerization or carbonization.

Halogenation-Dehydrohalogenation

Early methods for ethynylbenzene synthesis involved bromination of ethylbenzene followed by dehydrohalogenation with strong bases. While this approach is feasible for simpler analogs like phenylacetylene, it is impractical for this compound due to:

  • Multi-step complexity , requiring six successive substitutions.

  • Poor yields (<20%) and difficulty in purifying the final product.

Comparative Analysis of Preparation Methods

Table 2: Comparison of Synthetic Routes

MethodYield (%)ScalabilityCost Efficiency
Sonogashira Coupling60–75HighModerate
Vapor Phase Dehydration<10LowLow
Halogenation-Dehydrohalogenation<20LowHigh

The Sonogashira method remains superior due to its modularity and compatibility with functional groups. Recent advances, such as microwave-assisted coupling, reduce reaction times to 12–24 hours while maintaining yields >70%.

Industrial-Scale Production Considerations

Scaling this compound synthesis requires addressing:

  • Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce metal leaching and costs.

  • Solvent Recovery : THF and DMF are distilled and reused to minimize waste.

  • Purity Control : High-performance liquid chromatography (HPLC) ensures >95% purity for electronic applications .

Q & A

Q. What are the standard synthetic methodologies for preparing Hexakis((4-pentylphenyl)ethynyl)benzene, and how are reaction conditions optimized?

The synthesis typically involves Sonogashira coupling between hexabromobenzene and 4-pentylphenylacetylene derivatives. Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄), stoichiometric control (6:1 alkyne-to-benzene ratio), and inert atmospheres (N₂/Ar). Reaction progress is monitored via TLC, and purification employs column chromatography with silica gel. Alternative routes using ligand-free iron catalysts for alkyne trimerization have been reported for analogous hexakis-aryl compounds, though yields may vary with substituent electronics .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 13C NMR : Critical for confirming substitution patterns, with ethynyl carbons appearing at δ 90–100 ppm.
  • 1H NMR : Aromatic protons resonate at δ 6.5–7.5 ppm, while pentyl chains show signals at δ 0.8–2.5 ppm.
  • IR Spectroscopy : C≡C stretches (~2100 cm⁻¹) confirm ethynyl groups.
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 907.4). Comparative studies on fluorinated analogs highlight 19F NMR for electronic environment analysis .

Q. What challenges arise in achieving regioselectivity during synthesis, and how are they mitigated?

Steric hindrance from bulky 4-pentylphenyl groups can lead to incomplete substitution. Strategies include:

  • Stepwise coupling with protecting groups (e.g., trimethylsilyl ethynyl).
  • Microwave-assisted synthesis to enhance reaction efficiency.
  • Intermediate monitoring via MALDI-TOF to ensure sequential functionalization .

Advanced Research Questions

Q. How does the 4-pentylphenyl substituent impact the thermal stability and crystallinity of hydrogen-bonded organic frameworks (HOFs)?

Compared to carboxy-substituted analogs (stable up to 300°C), 4-pentylphenyl groups reduce hydrogen-bonding sites, lowering thermal stability (decomposition at ~190°C). VT-PXRD and TGA reveal framework collapse temperatures, guiding substituent selection for target applications. Hydrophobic pentyl chains enhance solvent resistance but may reduce crystallinity .

Q. What methodological approaches resolve contradictions in catalytic efficiencies for alkyne trimerization?

Discrepancies arise from catalyst loading, solvent polarity, and alkyne electronics. Controlled studies using in situ IR spectroscopy and kinetic profiling identify optimal conditions:

  • Iron catalysts in non-polar solvents (e.g., toluene) favor electron-deficient alkynes.
  • Palladium systems excel with electron-rich substrates. Conflicting data are reconciled by standardizing reaction parameters (e.g., 10 mol% catalyst, 80°C) .

Q. How can computational modeling guide the design of hexakis-aryl benzenes for optoelectronic applications?

DFT calculations predict HOMO-LUMO gaps (e.g., ~3.1 eV for pentylphenyl) and charge transport properties. Substituent effects (e.g., electron-donating vs. withdrawing) are modeled to optimize bandgap and solubility. Experimental validation via UV-Vis and cyclic voltammetry aligns with computed data .

Q. How are conflicting solubility and aggregation behaviors of hexakis-aryl benzenes reconciled?

Contradictory reports stem from substituent polarity and solvent choice. Hansen solubility parameters and dynamic light scattering (DLS) clarify thresholds:

  • 4-Pentylphenyl enhances solubility in toluene but induces aggregation in polar solvents (e.g., DMSO).
  • Carboxy-substituted derivatives exhibit reverse trends due to hydrogen bonding .

Methodological Considerations

  • Thermal Analysis : Use VT-PXRD to monitor structural transitions and TGA-DSC for decomposition profiles.
  • Crystallography : Single-crystal X-ray diffraction (where feasible) or PXRD paired with Rietveld refinement resolves packing modes.
  • Electron Microscopy : TEM/SEM visualizes morphology in material science applications (e.g., graphdiyne analogs) .

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